molecular formula C9H20O B13354849 2,3,5-Trimethylhexan-2-ol CAS No. 116530-80-4

2,3,5-Trimethylhexan-2-ol

Cat. No.: B13354849
CAS No.: 116530-80-4
M. Wt: 144.25 g/mol
InChI Key: KGIFPAGYBGXJGY-UHFFFAOYSA-N
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Description

2,3,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural features and its applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylhexan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,3,5-trimethylhexane with a suitable alkylating agent in the presence of a strong base. Another method involves the reduction of 2,3,5-trimethylhexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One such method includes the catalytic hydrogenation of 2,3,5-trimethylhexanone under high pressure and temperature conditions. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3,5-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to form 2,3,5-trimethylhexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 2,3,5-Trimethylhexanone

    Reduction: 2,3,5-Trimethylhexane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trimethylhexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylhexane: A hydrocarbon with similar structural features but lacking the hydroxyl group.

    2,3,5-Trimethylhexanone: A ketone derivative formed by the oxidation of 2,3,5-Trimethylhexan-2-ol.

    2,5,5-Trimethylhexan-2-ol: Another tertiary alcohol with a different substitution pattern.

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of a tertiary hydroxyl group. This gives it distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2,3,5-trimethylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)6-8(3)9(4,5)10/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIFPAGYBGXJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633111
Record name 2,3,5-Trimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-80-4
Record name 2,3,5-Trimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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